![molecular formula C20H22F3N3O2 B1505040 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline CAS No. 853297-17-3](/img/structure/B1505040.png)
4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline
Overview
Description
4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mechanism of Action
The mechanism of action of 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes by binding to their active sites. This leads to a reduction in the activity of the enzymes, which can have significant effects on various biochemical processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases. Additionally, it has been found to have inhibitory effects on certain enzymes, which can have significant effects on various biochemical processes in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline in lab experiments is its inhibitory effects on certain enzymes. This makes it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in various applications.
Future Directions
There are many potential future directions for the research on 4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline. One of the main areas of focus could be the development of new drugs based on the inhibitory effects of this compound on certain enzymes. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in various applications. Finally, the potential for this compound to have anti-inflammatory and analgesic properties could be explored further, with the aim of developing new treatments for various diseases.
Scientific Research Applications
4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline has been extensively studied for its potential applications in scientific research. This compound has been found to have significant inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
benzyl 4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)17-12-16(6-7-18(17)24)13-25-8-10-26(11-9-25)19(27)28-14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENJSVNMPIBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)N)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703880 | |
Record name | Benzyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cbz-piperazin-1-yl-methyl)-2-trifluoromethylaniline | |
CAS RN |
853297-17-3 | |
Record name | Benzyl 4-{[4-amino-3-(trifluoromethyl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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